2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
This compound features a 1,3-thiazole core substituted with a pyrrolidin-3-yloxy group, which is further modified at the nitrogen atom by a 3-chloro-4-methylbenzenesulfonyl moiety. The thiazole ring, a common pharmacophore, may facilitate hydrogen bonding or π-stacking interactions in biological systems.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-10-2-3-12(8-13(10)15)22(18,19)17-6-4-11(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,11H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAYCFKQQZQJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring is often prepared via a cyclization reaction of a suitable amine with a dihaloalkane.
The key step in the synthesis is the coupling of the pyrrolidine intermediate with the thiazole intermediate, followed by the introduction of the sulfonyl group. This can be achieved through a nucleophilic substitution reaction using a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the coupling reaction, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with protein targets, while the thiazole and pyrrolidine rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues from Antiviral Studies
describes compounds 1a and 1b , which share a pyrrolidin-3-yloxy-phenyl-oxadiazole scaffold but differ in substituents:
- Key Structural Differences: 1a/1b: Contain a 4-pyridyl-oxadiazole core and a phenylethyl-pyrrolidine group instead of the thiazole and benzenesulfonyl groups in the target compound.
| Property | Target Compound | 1a/1b Analogues |
|---|---|---|
| Core Structure | 1,3-Thiazole | 1,2,4-Oxadiazole |
| Pyrrolidine Substituent | 3-Chloro-4-methylbenzenesulfonyl | 2-Phenylethyl |
| Biological Activity | Hypothesized antiviral (via sulfonyl-thiazole) | Confirmed antiviral activity in SAR studies |
Implications :
Perfluorinated Sulfonamide Derivatives
and highlight perfluorinated poly(oxy-1,2-ethanediyl) sulfonamides, such as:
- Poly(oxy-1,2-ethanediyl), α-[2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl]-ω-hydroxy- (CAS 56372-23-7)
- Poly(oxy-1,2-ethanediyl), α-[2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl]-ω-methoxy- (CAS 68958-60-1)
| Property | Target Compound | Perfluorinated Derivatives |
|---|---|---|
| Fluorination | None | High fluorine content (e.g., tridecafluoro) |
| Backbone | Rigid thiazole-pyrrolidine | Flexible polyether chains |
| Applications | Pharmaceutical candidate | Industrial surfactants, coatings |
Implications :
Electronic Effects
Solubility and Bioavailability
- The sulfonyl group in the target compound enhances water solubility compared to 1a/1b’s hydrophobic phenylethyl chain.
- Perfluorinated derivatives exhibit extreme hydrophobicity, limiting their use in biological systems .
Biological Activity
The compound 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a synthetic derivative that combines a thiazole ring with a pyrrolidine moiety modified by a sulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The structural features include:
- A thiazole ring, which is known for its biological activity.
- A pyrrolidine ring that enhances the compound's interaction with biological targets.
- A sulfonyl group that can participate in various chemical reactions and interactions with proteins.
The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This mechanism is particularly relevant in drug design aimed at targeting inflammatory pathways and cancer cell proliferation.
Data Table: Comparison of Biological Activities
Case Studies and Research Findings
- Anticancer Applications : Research has indicated that similar compounds exhibit anticancer properties through inhibition of specific kinases involved in cell proliferation. For instance, certain benzamide derivatives have shown promising results as RET kinase inhibitors .
- Neuroprotective Effects : Compounds containing thiazole rings have been investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease due to their ability to inhibit AChE . This suggests that the thiazole derivative may also possess similar neuroprotective properties.
- Synthetic Pathways : The synthesis of this compound involves complex organic reactions, including nucleophilic substitution and etherification, which are crucial for developing derivatives with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
